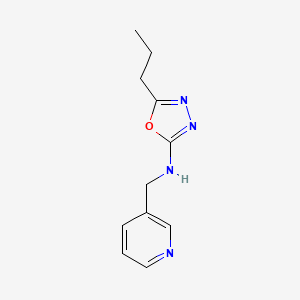![molecular formula C14H14F3N3O2 B7641568 5-(oxolan-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641568.png)
5-(oxolan-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(oxolan-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'OTPA' and is synthesized through a specific method that involves the use of specific reagents and conditions.
Mécanisme D'action
The mechanism of action of OTPA is not fully understood, but several studies have suggested that it may act as a potent inhibitor of specific enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
OTPA has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. These effects are attributed to its ability to modulate specific cellular pathways and signaling cascades.
Avantages Et Limitations Des Expériences En Laboratoire
OTPA has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its limitations include its relatively low solubility in aqueous solutions and the need for specific conditions for its synthesis.
Orientations Futures
Several future directions for the research on OTPA include the identification of its precise mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a drug candidate for the treatment of various diseases. Additionally, the exploration of its applications in other scientific fields, such as material science and catalysis, may also be of significant interest.
Méthodes De Synthèse
The synthesis of OTPA involves the reaction of 2-amino-5-(oxolan-2-yl)-1,3,4-oxadiazole with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to ensure the formation of the desired product.
Applications De Recherche Scientifique
OTPA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of OTPA is in the field of medicinal chemistry. Several studies have reported the potential of OTPA as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
5-(oxolan-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)10-4-1-3-9(7-10)8-18-13-20-19-12(22-13)11-5-2-6-21-11/h1,3-4,7,11H,2,5-6,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPXAYTAWEEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)

![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)
![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)

![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)
![3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one](/img/structure/B7641541.png)
![N-[2-(2-methoxyethylamino)ethyl]-1-benzothiophene-5-carboxamide;hydrochloride](/img/structure/B7641549.png)

![2-[2-[[(5-chloro-1,3-benzoxazol-2-yl)amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7641562.png)
![5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641572.png)
![1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B7641581.png)
![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641583.png)